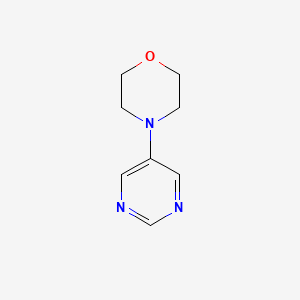

4-(Pyrimidin-5-yl)morpholine

描述

Structure

3D Structure

属性

IUPAC Name |

4-pyrimidin-5-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-3-12-4-2-11(1)8-5-9-7-10-6-8/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVLEKPJCYSHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856190 | |

| Record name | 4-(Pyrimidin-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91233-71-5 | |

| Record name | 4-(5-Pyrimidinyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91233-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pyrimidin-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 4 Pyrimidin 5 Yl Morpholine and Its Derivatives

General Synthetic Routes to the 4-(Pyrimidin-5-yl)morpholine Moiety

The fundamental connection between the pyrimidine (B1678525) and morpholine (B109124) rings can be established through a variety of reactions, primarily involving nucleophilic substitution and metal-catalyzed coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of this compound. This approach typically involves the reaction of a pyrimidine ring bearing a suitable leaving group, most commonly a halogen, with morpholine. The inherent electron deficiency of the pyrimidine ring facilitates the attack by the nucleophilic nitrogen of the morpholine.

For instance, the synthesis of 4-(6-chloropyrimidin-4-yl)morpholine (B1331396) can be achieved by reacting 4,6-dichloropyrimidine (B16783) with morpholine in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). rsc.org This reaction proceeds at room temperature, highlighting the reactivity of the dichloropyrimidine substrate. rsc.org Similarly, the synthesis of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine involves the nucleophilic substitution of a chlorine atom on the thienopyrimidine core with morpholine, often carried out in a protic solvent like ethanol (B145695) at reflux. atlantis-press.comresearchgate.netresearchgate.net

The selectivity of these substitution reactions can be a critical factor, especially in polysubstituted pyrimidines. For example, in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the chlorine atom at the 7-position is more reactive towards nucleophilic substitution with morpholine compared to other positions, allowing for selective functionalization. nih.gov This selectivity is often influenced by the electronic effects of other substituents on the pyrimidine ring.

Table 1: Examples of Nucleophilic Substitution for this compound Synthesis

| Pyrimidine Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| 4,6-dichloropyrimidine | Morpholine, K2CO3, DMF, Room Temp. | 4-(6-chloropyrimidin-4-yl)morpholine | - | rsc.org |

| 4-Chlorothieno[3,2-d]pyrimidine | Morpholine, Ethanol, Reflux | 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine | 54 | researchgate.net |

| 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine, K2CO3, Room Temp. | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | 94 | nih.gov |

| 2-[(Benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine | Morpholine | 2-[(Benzyloxy)methyl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine | 92 | nih.gov |

Yield not always reported in the provided source.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for forming the C-N bond between the pyrimidine and morpholine moieties. nih.gov These reactions offer a versatile alternative to traditional nucleophilic substitution, often proceeding under milder conditions and with broader substrate scope.

For example, the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines has been accomplished through sequential palladium-catalyzed cross-coupling reactions using triorganoindium reagents. rsc.org This method allows for the versatile and efficient functionalization of the pyrimidine ring at specific positions. rsc.org The Buchwald-Hartwig reaction, in particular, has been utilized to couple morpholine with a pyrazolo[1,5-a]pyrimidine core, demonstrating its utility in constructing complex heterocyclic systems. nih.gov

The synthesis of the this compound core often begins with simpler, commercially available starting materials, requiring a multi-step synthetic sequence. pharmafeatures.com A common strategy involves the initial construction of the pyrimidine ring, followed by the introduction of the morpholine substituent.

A representative multi-step synthesis involves a three-step process:

Condensation: Formation of a pyrimidine or a related heterocyclic ring system. For example, the synthesis of a thieno[3,2-d]pyrimidin-4-ol can be achieved through the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine (B1211174) acetate (B1210297). atlantis-press.comresearchgate.netresearchgate.net

Chlorination: Conversion of a hydroxyl or oxo group on the pyrimidine ring to a chloro group, which serves as a leaving group for the subsequent substitution. This is often accomplished using reagents like phosphoryl trichloride (B1173362) (POCl3). atlantis-press.comresearchgate.netresearchgate.net

Nucleophilic Substitution: The final step is the reaction of the chlorinated pyrimidine with morpholine to form the desired this compound derivative. atlantis-press.comresearchgate.netresearchgate.net

This stepwise approach provides a high degree of control over the final structure and allows for the introduction of various substituents on the pyrimidine ring prior to the coupling with morpholine.

Derivatization Strategies for Structural Modification of the this compound Core

Once the core this compound structure is assembled, further modifications can be made to both the pyrimidine and morpholine rings to explore structure-activity relationships and develop new analogues.

The pyrimidine ring of the this compound scaffold is amenable to a variety of functionalization reactions. When the pyrimidine ring contains additional leaving groups, such as halogens, further nucleophilic substitutions can be performed. For instance, a 2-chloro-5-aryl-pyrimidine intermediate, which already contains a morpholine moiety, can undergo nucleophilic substitution at the 2-position. sci-hub.se

Furthermore, palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, are widely used to introduce aryl or heteroaryl groups onto the pyrimidine ring. sci-hub.se For example, 2-chloro-5-bromo-pyrimidines can selectively undergo Suzuki coupling at the 5-position (bromine) while leaving the chlorine at the 2-position for a subsequent nucleophilic substitution with morpholine. sci-hub.se This sequential functionalization allows for the synthesis of a diverse library of compounds.

Table 2: Examples of Pyrimidine Ring Functionalization

| Starting Material | Reaction Type | Reagents and Conditions | Product | Reference |

| 2-Chloro-5-bromo-pyrimidine | Suzuki Coupling | Phenylboronic acid, Pd(OAc)2, KF, MeOH, MW | 2-Chloro-5-phenyl-pyrimidine | sci-hub.se |

| 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | Suzuki Coupling | Indole-4-boronic acid pinacol (B44631) ester | Derivative with indole (B1671886) at C-5 | nih.gov |

| 4-(6-chloropyrimidin-4-yl)morpholine | Nucleophilic Substitution | Piperazine, 1,4-dioxane, 100 °C | 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine | rsc.org |

While functionalization of the pyrimidine ring is more common, modifications to the morpholine ring have also been explored. The introduction of substituents on the morpholine ring can be beneficial for modulating the physicochemical properties of the molecule. For instance, the introduction of a methyl group or an ethylene (B1197577) bridge on the morpholine ring has been studied in the context of developing selective kinase inhibitors.

Formation of Fused Ring Systems Incorporating the Core

The synthesis of fused ring systems that incorporate the this compound core is a significant area of research, leading to the creation of complex heterocyclic structures like thienopyrimidines and pyridopyrimidines. These fused systems are often constructed by building upon a pre-formed pyrimidine ring or by cyclization reactions that form the second ring onto the pyrimidine scaffold.

One common strategy involves starting with a functionalized pyrimidine. For instance, the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can begin from a preformed pyrimidine, such as an N-substituted pyrimidine-4-amine that has a functional group like a nitrile, ester, or aldehyde at the C5 position. nih.gov This functional group then participates in a cyclization reaction to form the fused pyridone ring. An alternative approach starts with a pyridone ring and builds the pyrimidine ring onto it. nih.gov For example, 4-amino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one has been synthesized in a one-pot microwave-assisted reaction from methyl acrylate, malononitrile, and phenyl guanidine. nih.gov This intermediate can then be chemically modified, for instance through diazotization, to introduce other functional groups necessary for further reactions. nih.gov

Another important class of fused systems is the thieno[3,2-d]pyrimidines. The synthesis of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine has been achieved starting from commercially available methyl 3-aminothiophene-2-carboxylate. researchgate.netresearchgate.net The process involves a three-step sequence: a condensation reaction with formamidine acetate to form the pyrimidinone ring, followed by chlorination using a reagent like phosphoryl trichloride (POCl₃), and finally a nucleophilic substitution reaction where the chlorine atom is displaced by morpholine to yield the target compound. researchgate.netresearchgate.net This method highlights a modular approach where the thiophene (B33073) ring is the initial building block, onto which the pyrimidine and morpholine moieties are sequentially added.

Optimization of Synthetic Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. Key parameters that are frequently adjusted include catalysts, solvents, bases, reaction temperature, and time.

In the synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives, the choice of solvent and temperature for each step is crucial. For the initial condensation to form the thieno[3,2-d]pyrimidin-4-ol intermediate, heating the reactants in ethanol at 80°C has been reported. researchgate.net The subsequent chlorination step is also typically performed at an elevated temperature of 80°C. researchgate.net The final nucleophilic substitution with morpholine is carried out by refluxing in ethanol, which serves as both the solvent and a medium for the reaction, leading to a 54% yield of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine. researchgate.netresearchgate.net The progress of these reactions is often monitored using Thin Layer Chromatography (TLC) to determine the point of completion. researchgate.net

For syntheses involving cross-coupling reactions, such as the Suzuki coupling used to create pyrimidine-linked analogs, the choice of catalyst and base is paramount. nih.gov In one example, the coupling of a chloropyrimidine intermediate with a boronic ester was achieved using a palladium catalyst, specifically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an aqueous sodium carbonate solution. nih.gov The reaction was conducted in a mixed solvent system of DME/EtOH at 85°C for 12 hours. nih.gov Microwave-assisted synthesis has also been employed to accelerate reactions, such as in the displacement of a chlorine atom with morpholine, where heating at 210°C for 10 minutes in the presence of pyridine (B92270) yielded the desired product. nih.gov Such optimization efforts are essential for developing efficient and scalable synthetic routes.

Analytical Techniques for Compound Verification

The structural confirmation and purity assessment of newly synthesized compounds are non-negotiable steps in chemical research. A combination of spectroscopic and chromatographic methods is employed for the comprehensive characterization of this compound and its derivatives.

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic techniques provide detailed information about the molecular structure of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the precise arrangement of atoms. In ¹H NMR spectra of morpholine-containing pyrimidine derivatives, characteristic signals for the morpholine protons typically appear as triplets in the range of δ 3.5-3.9 ppm. researchgate.nettandfonline.com For instance, in 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine, the protons of the morpholine ring appear as two triplets, one between δ 3.91–3.83 ppm and the other between δ 3.78–3.70 ppm. researchgate.net Protons on the pyrimidine and fused rings appear in the aromatic region, typically δ 7.0-9.0 ppm. researchgate.netresearchgate.netjchr.org In ¹³C NMR spectra, the carbon atoms of the morpholine ring are often observed around δ 53 ppm and δ 66 ppm, corresponding to the carbons adjacent to the nitrogen and oxygen atoms, respectively. tandfonline.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, thereby confirming its identity. Electrospray ionization (ESI) is a common technique used for these molecules. For 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine, the ESI-MS spectrum shows a molecular ion peak [M+H]⁺ at m/z 222.0, which corresponds to its calculated molecular weight. researchgate.net High-resolution mass spectrometry (HRMS) provides even more precise mass data, further corroborating the elemental composition. acs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy provide information about the functional groups present and the electronic transitions within the molecule. IR spectra of pyrimidine derivatives show characteristic absorption bands for C=N, C=C, and aromatic C-H stretching vibrations. researchgate.netscialert.net For example, C=N stretching in the pyrimidine ring is typically observed around 1525-1575 cm⁻¹. researchgate.net UV-Vis spectroscopy is used to study the electronic transitions, such as n-π* and π-π*, which are characteristic of heterocyclic aromatic compounds. scialert.netsemanticscholar.org The presence of different substituents can cause a shift in the maximum absorption wavelength (λmax), which can be a bathochromic (red shift) or hypsochromic (blue shift) effect depending on the nature of the group. scialert.netsemanticscholar.org

| Compound Structure/Name | Technique | Observed Data | Reference |

|---|---|---|---|

| 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine | ¹H NMR (400 MHz, DMSO) | δ 8.44 (s, 1H), 7.65 (d, J = 6.6 Hz, 2H), 3.91–3.83 (t, 4H), 3.78–3.70 (t, 4H) | researchgate.net |

| 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine | MS (ESI) | m/z 222.0 [M+H]⁺ | researchgate.net |

| 7-Methyl-6-(2-morpholinoethyl)-3-phenyl-5H-thiazolo[3,2-a]pyrimidin-5-one | ¹³C NMR (DMSO-d₆) | δ 66.15 ((CH₂)₂O-morpholine), 53.16 ((CH₂)₂N-morpholine), 21.90 (CH₃) | tandfonline.com |

| Various 2-amino-4,6-diphenyl-3,6-dihydropyrimidines | IR | C-H stretching: 3070-3060 cm⁻¹; Phenyl ring: 1560-1550 cm⁻¹ | scialert.net |

| Pyrimido[4,5-d]pyrimidine derivative | UV-Vis | λmax at 246 nm and 377 nm | semanticscholar.org |

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of the synthesized compounds and for monitoring the progress of a chemical reaction.

Thin Layer Chromatography (TLC) is a rapid and cost-effective method used to qualitatively check the purity of a sample and to follow the course of a reaction. semanticscholar.orgpsu.edu The reaction is considered complete when the spot corresponding to the starting material disappears and a new spot for the product appears. researchgate.net TLC plates are typically made of silica (B1680970) gel (GF254), and the separated spots are visualized under UV light. researchgate.netsemanticscholar.org

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative determination of purity. rjptonline.org Reversed-phase HPLC (RP-HPLC) is commonly used for pyrimidine derivatives. researchgate.netmdpi.comnih.gov In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of methanol (B129727) or acetonitrile (B52724) and a buffered aqueous solution. rjptonline.orgmdpi.com The purity of the compound is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. Purity levels above 95% are often required for compounds intended for further studies. mdpi.comnih.gov For example, the purity of various 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives was confirmed to be >95% by HPLC using a methanol/water mobile phase. mdpi.com

Iii. Structure Activity Relationship Sar and Molecular Design of 4 Pyrimidin 5 Yl Morpholine Analogues

Correlating Structural Modifications with Biological Potency and Selectivity

The biological profile of 4-(pyrimidin-5-yl)morpholine derivatives is highly sensitive to structural modifications. Alterations to the pyrimidine (B1678525) core, the morpholine (B109124) ring, and any appended substituents can lead to significant changes in inhibitory potency and selectivity against target proteins.

The nature and placement of substituents on the core scaffold are critical determinants of biological activity. Research has consistently shown that the electronic properties of these substituents play a pivotal role.

In one study of pyrimidine-morpholine hybrids, it was found that compounds featuring an electron-withdrawing group (EWG) at the para position of an attached phenyl ring exhibited the most potent cytotoxic effects. nih.gov Specifically, the analogue with a trifluoromethyl (CF3) group (Compound 2g) was the most effective. nih.gov Other electronegative substitutions at the para position, such as fluorine, bromine, and nitrile groups, also enhanced cytotoxic activity. nih.gov Conversely, the introduction of electron-donating groups (EDGs) like a methyl group (Compound 2d) led to a deterioration in activity compared to the unsubstituted version. nih.gov Furthermore, the position of the substituent was found to be crucial; moving an electronegative group from the para to the meta position resulted in decreased potency. nih.gov

Similar findings were observed in a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives. Compounds with electron-withdrawing substituents such as chlorine, fluorine, or bromine on a benzene (B151609) ring at the C-4 position demonstrated superior antitumor activity compared to those with electron-donating groups like methoxy (B1213986) (OCH3) or hydrogen. nih.gov

The morpholine ring itself can also be a point of modification. In the development of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, replacing the morpholine group with a more hydrophobic piperidine (B6355638) was tolerated, while substitution with a smaller, more polar (S)-3-hydroxypyrrolidine moiety led to a tenfold increase in activity. nih.govacs.orgacs.org This suggests that for certain targets, reducing lipophilicity and size at this position can be highly beneficial. nih.govacs.org

| Compound Series | Substituent Modification | Position | Effect on Biological Activity | Source |

|---|---|---|---|---|

| Pyrimidine-morpholine hybrids | -CF3 (EWG) | para-phenyl | Most potent cytotoxic effect | nih.gov |

| Pyrimidine-morpholine hybrids | -F, -Br, -CN (EWGs) | para-phenyl | Enhanced cytotoxic effect | nih.gov |

| Pyrimidine-morpholine hybrids | -CH3 (EDG) | para-phenyl | Decreased activity | nih.gov |

| Pyrimidine-morpholine hybrids | -Cl (EWG) | meta-phenyl | Decreased activity compared to para | nih.gov |

| Thiopyrano[4,3-d]pyrimidines | -Cl, -F, -Br (EWGs) | C-4 benzene ring | Better antitumor activity | nih.gov |

| Thiopyrano[4,3-d]pyrimidines | -OCH3, -H (EDGs) | C-4 benzene ring | Lower antitumor activity | nih.gov |

| Pyrimidine-4-carboxamides | (S)-3-hydroxypyrrolidine | Replaced morpholine | 10-fold increase in potency | nih.govacs.org |

The three-dimensional arrangement (conformation) of a molecule is fundamental to its ability to fit within a biological target's binding site. For this compound analogues, conformational flexibility or rigidity can significantly impact potency.

The morpholine ring is recognized as a valuable framework in medicinal chemistry partly because it can improve the pharmacokinetic profile of a molecule. nih.govfrontiersin.org Its chair-like conformation is relatively stable but allows for some flexibility. The way it is oriented relative to the pyrimidine ring can influence how the entire molecule presents itself to the target protein.

Studies on related pyrimidine-4-carboxamide (B1289416) inhibitors have demonstrated the importance of conformational restriction. By replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine ring, a 3-fold increase in inhibitory potency was achieved. nih.govacs.org This restriction likely reduces the entropic penalty of binding by pre-organizing the ligand into a conformation that is more favorable for interacting with the target. nih.gov This principle highlights that designing molecules with optimized, lower-energy conformations that match the binding pocket can be a powerful strategy for enhancing biological activity.

Ligand-Target Interaction Studies

The inhibitory action of this compound analogues is mediated by a network of non-covalent interactions within the binding pocket of the target protein. These interactions, which include hydrogen bonds, hydrophobic contacts, and π-stacking, anchor the ligand in place and are essential for its biological effect.

Hydrogen bonds are highly directional interactions that play a crucial role in the specificity of ligand binding. The nitrogen atoms of the pyrimidine ring and the oxygen atom of the morpholine ring are key hydrogen bond acceptors and donors. nih.govfrontiersin.org

Molecular docking studies of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives targeting the PI3Kα kinase have provided detailed insights into these interactions. nih.gov In the binding model of one potent compound (8d), the following hydrogen bonds were observed:

A nitrogen atom on the pyrimidine ring formed a hydrogen bond with the amino acid residue Asp2357. nih.gov

A nitrogen atom on an adjacent pyrazole (B372694) structure formed a hydrogen bond with Asn2343. nih.gov

The fluorine atom of a substituted benzene group formed a hydrogen bond with His2340. nih.gov

In another computational study, the morpholine ring of a pyrimidine-morpholine hybrid was shown to interact with key amino acids His196 and Asn226 through hydrogen bonding. nih.gov The oxygen atom of the morpholine ring, in particular, is noted for its capacity to form hydrogen bonds. frontiersin.org These specific interactions are critical for the high-affinity binding required for potent inhibition.

In addition to hydrogen bonding, hydrophobic and π-stacking interactions are vital for ligand binding and stability. The electron-deficient nature of the morpholine ring allows it to participate in hydrophobic interactions. frontiersin.orgresearchgate.net

Docking studies of related thieno[2,3-d]pyrimidines revealed that a cyclohexene (B86901) ring portion of the molecule formed hydrophobic interactions with residues Leuβ246, Alaβ248, and Metβ257, demonstrating the importance of nonpolar contacts in securing the ligand within the active site. mdpi.com

Computational Chemistry Approaches

Computational chemistry is an indispensable tool in the design and optimization of this compound analogues. These methods provide insights into ligand-target interactions at an atomic level, helping to rationalize observed SAR data and guide the design of new, more potent compounds.

Molecular Docking is a widely used technique to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method was used to explore the binding modes of thiopyrano[4,3-d]pyrimidine derivatives in the active site of PI3Kα, successfully identifying key hydrogen bonding and hydrophobic interactions. nih.gov Docking studies can help prioritize which novel compounds to synthesize and can explain why certain structural modifications lead to higher or lower activity. nih.gov

Molecular Dynamics (MD) Simulations offer a more dynamic view of the ligand-receptor complex over time. MD simulations have been used to validate the stability of docked poses and to confirm that key protein-ligand interactions are maintained. mdpi.comnih.gov For example, a 100-nanosecond MD simulation was used to assess ligand-enzyme complexes, providing confidence in the computational model. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistically significant models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov By analyzing a series of analogues, 3D-QSAR models can identify the key physicochemical properties (e.g., steric, electronic) that are essential for activity, thereby guiding the design of new derivatives with improved potency. nih.gov

Molecular Docking for Binding Mode Prediction

Molecular docking simulations are employed to predict the preferred orientation and binding affinity of this compound analogues within the active site of a target protein. These computational models provide crucial insights into the intermolecular interactions that govern molecular recognition.

For instance, in studies of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as potential PI3Kα inhibitors, docking simulations were performed to understand their binding mode. nih.gov In one model, the morpholine group of a derivative was shown to almost completely overlap with that of a known inhibitor, PI103. nih.gov The simulation revealed specific hydrogen bonding interactions crucial for binding:

A nitrogen atom on the pyrimidine ring formed a hydrogen bond with the residue Asp2357. nih.gov

A nitrogen atom on an attached pyrazole structure formed a hydrogen bond with Asn2343. nih.gov

A fluorine atom on a benzene group also formed a hydrogen bond with His2340. nih.gov

Such studies help rationalize the observed biological activity and guide the design of new analogues with improved potency and selectivity. nih.govmdpi.com The binding affinity values for a series of thiopyrano[2,3-b]quinoline derivatives, for example, were calculated to be between -5.3 and -6.1 Kcal/mol, indicating favorable binding. semanticscholar.org

Table 1: Predicted Interactions for a Pyrimidine-Morpholine Analogue in the PI3Kα Active Site

| Compound Moiety | Interacting Residue | Type of Interaction |

|---|---|---|

| Pyrimidine Nitrogen | Asp2357 | Hydrogen Bond |

| Pyrazole Nitrogen | Asn2343 | Hydrogen Bond |

| Benzene Fluorine | His2340 | Hydrogen Bond |

Quantum Chemical Calculations (e.g., DFT for stability)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are utilized to investigate the electronic structure and stability of pyrimidine-morpholine hybrids. These calculations provide a theoretical understanding of the molecule's intrinsic properties.

Table 2: Quantum Chemical Parameters Calculated for Pyrimidine-Morpholine Hybrids

| Parameter | Description |

|---|---|

| Total Energy (Etot) | The total energy of the molecule at a given geometry. |

| Enthalpy (H°) | The sum of the system's internal energy and the product of its pressure and volume. |

| Gibbs Free Energy (G°) | A thermodynamic potential that measures the maximum reversible work that may be performed by a system. |

| Entropy (S°) | A measure of the randomness or disorder of a system. |

| Hardness (η) | A measure of the resistance to change in electron distribution. |

| Softness (σ) | The reciprocal of hardness, indicating susceptibility to electronic change. |

In Silico ADME Prediction for Drug Development Potential

Before advancing to more resource-intensive stages of drug development, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential. nih.gov These computational tools assess the drug-likeness and potential pharmacokinetic profile of compounds.

For a series of newly synthesized pyrimidine-morpholine derivatives, physicochemical characteristics were evaluated using online platforms like SwissADME. frontiersin.orguomustansiriyah.edu.iq This analysis predicts properties based on established guidelines such as Lipinski's Rule of Five and Veber's rules. Furthermore, toxicity predictions can be made, assessing parameters like mutagenicity (Ames test) and potential for cardiac side effects (hERG inhibition). nih.gov The results of these predictions indicate whether the designed compounds possess acceptable physicochemical properties for further development. frontiersin.orgresearchgate.net

Table 3: Example of In Silico Toxicity Prediction for Pyrimidine-Morpholine Derivatives

| Compound | Ames Test Prediction | Carcinogenicity (Mouse) | hERG Inhibition |

|---|---|---|---|

| 2a | Mutagen | Negative | Medium-risk |

| 2b | Mutagen | Negative | Medium-risk |

| 2c | Mutagen | Positive | Medium-risk |

| 2d | Mutagen | Negative | Medium-risk |

| 2e | Mutagen | Positive | Medium-risk |

This table is illustrative of the types of data generated from in silico ADME/Tox predictions. nih.gov

Biophysical Characterization of Molecular Recognition

Biophysical assays are critical for validating the interactions predicted by computational models and for quantifying the binding affinity and stability of a compound-target complex.

Protein Thermal Shift Assays (e.g., Differential Scanning Fluorimetry)

Protein Thermal Shift Assays (TSA), also known as Differential Scanning Fluorimetry (DSF), are widely used to confirm direct binding of a ligand to its target protein. thermofisher.comnih.gov The principle of the assay is that ligand binding typically increases the thermal stability of a protein. nih.gov The assay measures changes in the protein's melting temperature (Tm) upon incubation with a compound. thermofisher.com

The process involves mixing the purified target protein with a fluorescent dye (like SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein. nih.gov As the temperature is gradually increased, the protein denatures, exposing these regions and causing an increase in fluorescence. nih.gov The Tm is the temperature at which 50% of the protein is unfolded. A positive shift in Tm in the presence of a compound is a strong indicator of binding and stabilization. researchgate.net This high-throughput method is valuable for screening compound libraries and validating hits from virtual screens. thermofisher.comelifesciences.org

X-ray Crystallography of Compound-Target Complexes

To understand the interaction between a ligand and its target at the highest resolution, X-ray crystallography is the gold standard.

Elucidation of Atomic-Level Binding Mechanisms

X-ray crystallography provides a three-dimensional structure of the compound bound within the protein's active site, revealing the precise atomic-level details of the interaction. redalyc.org This technique was used to gain insights into the binding modes of pyrimidine-based inhibitors with Cyclin-Dependent Kinases (CDKs). For example, the crystal structure of an inhibitor bound to CDK9 provided a detailed view of the specific hydrogen bonds and hydrophobic interactions responsible for its high potency and selectivity. acs.org

Similarly, the crystal structure of alectinib (B1194254) hydrochloride, a drug containing a morpholine ring, was determined from powder X-ray diffraction data. mdpi.com The analysis confirmed the chair conformation of the morpholine ring and identified key N–H⋯Cl hydrogen bonds that stabilize the crystal lattice. mdpi.com Such detailed structural information is invaluable for structure-based drug design, allowing for the rational optimization of lead compounds to enhance their binding affinity and specificity. acs.org

Understanding Basis for Isotype Selectivity

The design of isotype-selective inhibitors for enzyme families such as the phosphoinositide 3-kinases (PI3Ks) presents a significant challenge due to the high degree of homology in their ATP binding sites. For analogues of this compound, achieving selectivity is a nuanced process that relies on exploiting subtle structural differences within the kinase domains of different isoforms. nih.gov The morpholine ring is a recurring pharmacophore in many PI3K inhibitors, valued for its metabolic stability and ability to form crucial hydrogen bonds within the ATP binding pocket. nih.govnih.govconsensus.app

The structural basis for isoform selectivity among PI3K inhibitors often arises from interactions with non-conserved amino acid residues located at the periphery of the ATP-binding site. nih.gov These residues are clustered in two main areas, often designated as Region 1 and Region 2. nih.gov The development of isoform-selective inhibitors has been crucial for dissecting the specific biological functions of each PI3K isoform. nih.gov

Research into pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which incorporate the key morpholine-pyrimidine structural motif, provides a clear example of how selectivity for the PI3Kδ isoform can be engineered. mdpi.com In this series, the morpholine group is positioned at the C(7) position of the pyrazolo[1,5-a]pyrimidine core. mdpi.com By introducing various substituents, researchers can modulate the compound's interaction with the specific amino acid landscape of different PI3K isotypes.

The inhibitory activity and selectivity of several 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) derivatives against PI3Kδ and PI3Kα are detailed below. The data demonstrates that modifications, particularly at the C(5) position with various indole (B1671886) groups, can lead to significant differences in isotype preference. For instance, the introduction of a 5-(1H-indol-4-yl) group (Compound 13 ) results in a 30-fold increase in selectivity for PI3Kδ over PI3Kα. mdpi.com

| Compound | R¹ Substituent | PI3Kδ IC₅₀ (µM) | PI3Kα IC₅₀ (µM) | Selectivity (α/δ) |

|---|---|---|---|---|

| 6 | 5-(1H-indol-5-yl) | 1.12 | 1.06 | ~1 |

| 7 | 5-(1H-indol-6-yl) | 0.89 | 1.15 | ~1.3 |

| 8 | 5-(1-methyl-1H-indol-5-yl) | 45 | >60 | - |

| 9 | 5-(1-methyl-1H-indol-4-yl) | 1.2 | 1.3 | ~1.1 |

| 10 | 5-(5-fluoro-1H-indol-4-yl) | 0.98 | 1.12 | ~1.1 |

| 11 | 5-(6-fluoro-1H-indol-4-yl) | 0.87 | 1.09 | ~1.3 |

| 12 | 5-(7-fluoro-1H-indol-4-yl) | 0.91 | 1.13 | ~1.2 |

| 13 | 5-(1H-indol-4-yl) | 0.5 | 15 | 30 |

Data sourced from MDPI mdpi.com

Iv. Pharmacological Investigations and Biological Activities of 4 Pyrimidin 5 Yl Morpholine Scaffolds

Anti-Cancer and Anti-Proliferative Efficacy

Derivatives of 4-(pyrimidin-5-yl)morpholine have been extensively evaluated for their potential as anti-cancer agents. These compounds have shown significant efficacy in inhibiting the growth and proliferation of various cancer cells through multiple mechanisms, including direct cytotoxicity, modulation of key oncogenic signaling pathways, and inhibition of specific enzymes crucial for cancer cell survival and progression.

A significant body of research has demonstrated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. These studies are crucial in the initial screening and identification of potent anti-cancer compounds.

One study synthesized a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives and evaluated their in vitro cytotoxicity using the MTT assay against four human cancer cell lines: A549 (lung cancer), PC-3 (prostate cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). Many of the synthesized compounds exhibited moderate to excellent cytotoxicity. Notably, compound 8d from this series displayed excellent activity against all four cell lines, with IC50 values ranging from 6.02 to 10.27 μM researchgate.net. The study also highlighted that compounds with electron-withdrawing groups (such as Cl, F, Br) on the benzene (B151609) ring at the C-4 position generally showed better activity than those with electron-donating groups (like OCH3, H) researchgate.net.

Another investigation into novel hybrids of pyrimidine-morpholine demonstrated their cytotoxic potential against MCF-7 and SW480 (colon cancer) cell lines. The IC50 values for these derivatives ranged from 5.12 to 117.04 μM. Compound 2g was identified as the most potent, with an IC50 value of 5.10 ± 2.12 μM against the SW480 cell line, which was comparable to the standard drug 5-Fluorouracil (IC50 = 4.90 ± 0.83 μM) nih.gov. These findings underscore the importance of the substitution pattern on the pyrimidine-morpholine scaffold for cytotoxic activity nih.gov.

Furthermore, a series of dimorpholinoquinazoline-based compounds, which can be considered structurally related to the this compound scaffold, were synthesized and tested against a panel of cancer cell lines. Several of these compounds exhibited cytotoxicity in the low and sub-micromolar range, with compound 7c showing the highest activity and moderate selectivity towards MCF7 cells rsc.org.

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 8d | A549 (Lung) | 6.02 - 10.27 | researchgate.net |

| Compound 8d | PC-3 (Prostate) | 6.02 - 10.27 | researchgate.net |

| Compound 8d | MCF-7 (Breast) | 6.02 - 10.27 | researchgate.net |

| Compound 8d | HepG2 (Liver) | 6.02 - 10.27 | researchgate.net |

| Compound 2g | SW480 (Colon) | 5.10 ± 2.12 | nih.gov |

| Compound 2g | MCF-7 (Breast) | 19.60 ± 1.13 | nih.gov |

The anti-cancer effects of this compound derivatives are often attributed to their ability to modulate critical signaling pathways that are frequently dysregulated in cancer.

PI3K/AKT/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers rsc.orgrsc.org. Several studies have identified this compound derivatives as potent inhibitors of this pathway. For instance, a series of 2-morpholino-pyrimidine derivatives were developed, leading to the identification of a potent dual PI3K/mTOR inhibitor. This compound effectively suppressed AKT phosphorylation, a key downstream event of PI3K signaling rsc.org.

Dimorpholinoquinazoline-based compounds have also been shown to inhibit the PI3K/Akt/mTOR signaling cascade. One particularly active compound inhibited the phosphorylation of Akt, mTOR, and S6K at concentrations between 125–250 nM in MCF7 cells rsc.org. This demonstrates the potential of these scaffolds to effectively block the signaling cascade at multiple nodes. The PI3K-Akt-mTOR pathway is known to be interconnected with other oncogenic pathways, such as the RAS-RAF-MEK-ERK pathway, making its inhibition a key strategy in cancer therapy rsc.org.

Ras/RAF/MEK/ERK Pathway: The Ras/RAF/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that controls cell proliferation, differentiation, and survival. Mutations in Ras and BRAF are common in human cancers, leading to constitutive activation of this pathway nih.govub.edu. While direct modulation of the Ras/RAF/MEK/ERK pathway by this compound scaffolds is an area of ongoing research, the general class of pyrimidine (B1678525) derivatives has been explored for this purpose. For example, GDC-0994, a compound containing a pyrimidine core, is an inhibitor of ERK1/2, the final kinases in this cascade nih.gov. The development of pyrimidine-based inhibitors for various components of this pathway suggests that the this compound scaffold could also be a promising framework for targeting this critical oncogenic cascade.

The targeted inhibition of specific kinases is a cornerstone of modern cancer therapy. The this compound scaffold has been successfully utilized to develop inhibitors for a variety of cancer-relevant kinases.

PI3K: As mentioned previously, derivatives of this compound have been identified as potent PI3K inhibitors. One study identified a dual PI3K/mTOR inhibitor with high inhibitory activity against PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ with IC50 values of 20, 376, 204, and 46 nM, respectively rsc.org. Another study found that a promising 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative exhibited moderate inhibitory activity against PI3Kα researchgate.net.

LRRK2: Leucine-rich repeat kinase 2 (LRRK2) is a target in neurodegenerative diseases, but its role in cancer is also being explored. A highly potent, selective, and brain-penetrant LRRK2 inhibitor, PF-06447475, features a 4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl core structure researchgate.netrsc.org.

CDK9 and CDK4/6: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle and transcription. A series of 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines, which include a morpholine (B109124) substituent in some analogs, were found to be potent CDK9 inhibitors with low nanomolar potencies acs.org. Furthermore, the combination of CDK4/6 and PI3K inhibitors has been shown to be a synergistic strategy in PIK3CA mutant breast cancer nih.govnih.gov. This suggests the potential for developing multi-targeted inhibitors based on the this compound scaffold that can simultaneously inhibit both PI3K and CDKs. In fact, a novel multi-kinase inhibitor, LCI139, was designed to potently inhibit PI3K, CDK4/6, and CDK9 simultaneously nih.gov.

FAK: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. While direct FAK inhibition by a this compound compound was not explicitly found, the broader class of pyrimidine derivatives has been extensively studied as FAK inhibitors nih.gov. For instance, 2,4-disubstituted-5-(trifluoromethyl) pyrimidine compounds have been shown to block FAK at nanomolar levels nih.gov.

BRAF: BRAF is a serine/threonine kinase in the Ras/RAF/MEK/ERK pathway. While specific inhibitors with the this compound scaffold were not identified, pyrimidine-based structures are common among BRAF inhibitors nih.gov.

| Target Kinase | Compound/Scaffold | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| PI3Kα | 2-morpholino-pyrimidine derivative | 20 nM | rsc.org |

| PI3Kβ | 2-morpholino-pyrimidine derivative | 376 nM | rsc.org |

| PI3Kγ | 2-morpholino-pyrimidine derivative | 204 nM | rsc.org |

| PI3Kδ | 2-morpholino-pyrimidine derivative | 46 nM | rsc.org |

| mTOR | 2-morpholino-pyrimidine derivative | 189 nM | rsc.org |

| LRRK2 | PF-06447475 | Potent inhibitor | researchgate.netrsc.org |

| CDK9 | 2-anilino-4-(thiazol-5-yl)-pyrimidine with morpholine | Low nanomolar | acs.org |

Beyond inhibiting proliferation, this compound derivatives can induce programmed cell death, or apoptosis, in cancer cells. One study on pyrimidine-morpholine hybrids found that the most potent compound induced apoptosis in the SW480 cell line. Furthermore, cell cycle analysis revealed that this compound could induce cell cycle arrest in MCF-7 breast cancer cells nih.gov.

The inhibition of key survival pathways like PI3K/AKT/mTOR directly contributes to apoptosis. For example, a dimorpholinoquinazoline-based inhibitor was found to trigger PARP1 cleavage, a hallmark of apoptosis rsc.org. Pyrimidine derivatives, in general, are known to exhibit pro-apoptotic properties, and their inhibition of enzymes like topoisomerase IIα can lead to DNA double-strand breaks and subsequent apoptosis nih.gov.

Anti-Inflammatory and Immunomodulatory Effects

In addition to their anti-cancer properties, compounds featuring the this compound scaffold have demonstrated significant anti-inflammatory and immunomodulatory activities.

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. The ability to suppress the production of pro-inflammatory mediators is a valuable therapeutic attribute.

A study on morpholinopyrimidine derivatives investigated their anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated macrophage cells. Several of the synthesized compounds were found to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, at non-cytotoxic concentrations. Two of the most active compounds also dramatically reduced the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes responsible for the production of pro-inflammatory molecules.

Furthermore, a series of novel pyridinyl pyrimidine derivatives were shown to inhibit the release of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) from peripheral blood mononuclear cells nih.gov. This inhibition was linked to the targeting of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade nih.gov. These findings highlight the potential of the this compound scaffold in the development of novel anti-inflammatory agents.

Modulation of Enzyme Expression (e.g., iNOS, COX-2)

The morpholinopyrimidine core, a class to which this compound belongs, has been investigated for its role in modulating inflammatory pathways. A notable area of this research is the ability of its derivatives to influence the expression and activity of key enzymes in the inflammatory response, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In a study focused on a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives, certain compounds were found to effectively inhibit the production of nitric oxide in macrophage cells stimulated by lipopolysaccharide (LPS). Two of the most active compounds from this series, designated V4 and V8, were observed to significantly decrease the expression of both iNOS and COX-2. This suggests that the morpholinopyrimidine scaffold could be a valuable starting point for the development of new anti-inflammatory agents that function by downregulating these critical pro-inflammatory enzymes.

Table 1: Effect of Morpholinopyrimidine Derivatives on iNOS and COX-2 Expression

| Compound | Activity | Target Enzymes |

|---|---|---|

| V4 | Dramatic reduction in expression | iNOS, COX-2 |

Activity in Neurodegenerative Disorders

The unique structural and chemical properties of morpholine-based compounds make them promising candidates for therapies targeting neurodegenerative diseases. The morpholine ring, with its six-membered heterocyclic structure containing both nitrogen and oxygen atoms, acts as a versatile pharmacophore. This scaffold can achieve an optimal balance of hydrophilicity and lipophilicity, which may enhance permeability across the blood-brain barrier—a critical feature for drugs targeting the central nervous system.

Leucine-rich repeat kinase 2 (LRRK2) has been genetically implicated in Parkinson's disease (PD). The G2019S mutation, the most common LRRK2 mutation, leads to increased kinase activity, making LRRK2 kinase inhibitors a promising therapeutic strategy for PD.

Research into a series of potent LRRK2 inhibitors led to the discovery of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile, also known as PF-06447475. This compound, which features the this compound scaffold, has been identified as a highly potent, selective, and brain-penetrant LRRK2 kinase inhibitor. mdpi.comcore.ac.uk Preclinical studies have demonstrated its activity in vivo, highlighting its potential for further development as a treatment for Parkinson's disease. mdpi.com The development of such inhibitors is seen as a viable approach to addressing the symptoms of the disease, which currently have no cure. nih.gov

Table 2: Profile of LRRK2 Kinase Inhibitor PF-06447475

| Compound | Target | Potency | Selectivity | Key Feature |

|---|

The therapeutic potential of the this compound scaffold extends to other neurodegenerative conditions, such as Alzheimer's disease, by targeting different enzymatic systems. nih.gov The search for effective cholinesterase inhibitors to treat this progressive neurodegenerative disorder is an ongoing effort in drug discovery.

In this context, pyrimidine-morpholine hybrids have been designed and investigated as potent cholinesterase inhibitors. mdpi.com A study employing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction created a diverse library of these hybrids. In vitro testing using Ellman's method revealed their potential to inhibit cholinesterase. Kinetic analysis of one of the promising compounds, 5h , showed a non-competitive mode of inhibition against acetylcholinesterase (AChE). mdpi.com Computational modeling has further supported these findings, indicating diverse contacts with the amino acid residues in the binding site. mdpi.com These results suggest that the pyrimidine-morpholine scaffold is a promising framework for developing effective anti-Alzheimer's agents. mdpi.com

Table 3: Cholinesterase Inhibition by a Pyrimidine-Morpholine Hybrid

| Compound | Target Enzyme | Mode of Inhibition |

|---|

Anti-Infective Properties

Derivatives containing the pyrimidine and morpholine moieties have demonstrated a broad spectrum of anti-infective properties. These scaffolds are integral to the development of new agents to combat bacterial and fungal pathogens, which are continuously evolving and developing resistance to existing treatments.

The pyrimidine scaffold is a valuable lead for drug discovery due to its crucial role in cellular processes. nih.gov The need for new and potent antibacterial drugs is critical in addressing the challenge of bacterial resistance. nih.gov

A study on novel pyrimidine and pyrimidopyrimidine analogs synthesized from 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile demonstrated significant antimicrobial activity. nih.gov Several of the synthesized compounds were tested against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and a Gram-negative bacterium (Escherichia coli). Compounds 3a, 3b, 3d, 4a-d, 9c, and 10b exhibited strong antimicrobial effects against all tested microorganisms when compared to the reference drug ampicillin.

Table 4: Antibacterial Activity of Pyrimidine and Pyrimidopyrimidine Analogs

| Compound(s) | Bacterial Strains Tested | Activity Level |

|---|

Pyrimidine derivatives have also established a significant presence in the development of fungicides. In the agricultural sector, commercial pyrimidine fungicides are widely used to protect crops from phytopathogenic fungi. The continuous need for new classes of antifungal agents is driven by the risk of resistance to these existing fungicides.

The aforementioned study on novel pyrimidine and pyrimidopyrimidine analogs also evaluated their efficacy against two fungal species: Candida albicans and Aspergillus flavus. nih.gov The results indicated that compounds 3a, 3b, 3d, 4a-d, 9c, and 10b displayed excellent antifungal activity against these strains when compared to the reference drug clotrimazole. This highlights the potential of the pyrimidine scaffold in developing new fungicidal agents.

Table 5: Antifungal Activity of Pyrimidine and Pyrimidopyrimidine Analogs

| Compound(s) | Fungal Strains Tested | Activity Level |

|---|

Antiviral Potential

The pyrimidine core, a fundamental component of nucleobases, is a well-established pharmacophore in the development of antiviral agents. Its structural resemblance to the building blocks of viral genetic material allows for the design of molecules that can interfere with viral replication and proliferation. The incorporation of a morpholine ring can further enhance the pharmacological properties of these compounds.

Research into pyrimidine-based antivirals has shown that fused pyrimidine derivatives, in particular, exhibit enhanced potential against a range of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV-1) eurekaselect.com. While direct studies on the antiviral activity of this compound itself are limited, research on structurally related compounds highlights the potential of this scaffold.

For instance, a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which feature a fused pyrimidine core, have been synthesized and evaluated for their antiviral properties. Notably, compounds bearing a cyclopropylamino group demonstrated significant efficacy against Human Coronavirus 229E (HCoV-229E) mdpi.comnih.gov.

| Compound | EC50 (µM) | Virus |

|---|---|---|

| 7a | 0.8 ± 0.1 | HCoV-229E |

| 7b | 0.9 ± 0.2 | HCoV-229E |

| 7f | 1.1 ± 0.3 | HCoV-229E |

Furthermore, studies on 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have identified compounds with promising activity against flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV) mdpi.com. For example, a lead compound from this series exhibited an EC50 of 5.21 µM against ZIKV in a titer-reduction assay mdpi.com. These findings underscore the potential of the broader pyrimidine scaffold in the development of novel antiviral therapeutics.

Modulation of Lipid Metabolism Enzymes

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes the endocannabinoid anandamide. The inhibition of NAPE-PLD presents a therapeutic strategy for modulating NAE signaling.

A significant breakthrough in this area was the identification of a potent and selective NAPE-PLD inhibitor, LEI-401, which belongs to the pyrimidine-4-carboxamide (B1289416) class of compounds acs.orgnih.gov. Structure-activity relationship (SAR) studies of this class have provided valuable insights into the role of the morpholine moiety in NAPE-PLD inhibition acs.orgnih.gov.

The initial hit compound in this series contained a morpholine substituent. Subsequent modifications revealed that replacing the morpholine with a more polar (S)-3-hydroxypyrrolidine group led to a tenfold increase in inhibitory activity acs.orgnih.gov. This suggests that while the morpholine ring is tolerated, smaller and more polar substituents at this position can enhance potency.

| Compound | R3 Substituent | pIC50 |

|---|---|---|

| Hit Compound | Morpholine | 5.14 ± 0.03 |

| LEI-401 | (S)-3-hydroxypyrrolidine | 7.14 ± 0.04 |

These findings are crucial for the rational design of future NAPE-PLD inhibitors, indicating that while the this compound scaffold can serve as a starting point, modifications to the morpholine ring are a key strategy for optimizing inhibitory activity.

Other Relevant Biological Activities

Adenosine kinase (AK) is a crucial enzyme that regulates the intracellular and extracellular concentrations of adenosine, a neuromodulator with important roles in various physiological processes, including pain and inflammation. The development of AK inhibitors is a promising therapeutic avenue for the management of these conditions.

A notable example of a potent, non-nucleoside AK inhibitor is ABT-702, which features a 4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine structure. This compound demonstrates the successful incorporation of a morpholine-substituted pyridinyl group, which is structurally related to the pyrimidin-5-yl moiety, into a potent AK inhibitor scaffold.

Further research on 4-amino-5-aryl-6-arylethynylpyrimidines, which were developed from modifications of ABT-702, has provided additional insights into the SAR of this class of inhibitors nih.gov. An X-ray crystal structure of one of the potent analogs, 5-(4-dimethylaminophenyl)-6-(6-morpholin-4-ylpyridin-3-ylethynyl)pyrimidin-4-ylamine, revealed a unique binding orientation in an open conformation of the AK active site nih.gov. This highlights the importance of the morpholine-containing substituent in achieving high-affinity binding.

| Compound | Structure | AK IC50 (nM) |

|---|---|---|

| ABT-702 | 4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine | 1.7 |

| 16a | 5-(4-dimethylaminophenyl)-6-(6-morpholin-4-ylpyridin-3-ylethynyl)pyrimidin-4-ylamine | 0.8 |

The this compound scaffold has also been explored for its potential to interact with various receptors in the central nervous system (CNS), including sigma and serotonin receptors.

Sigma Receptors:

Sigma receptors, particularly the sigma-1 subtype, are involved in a variety of cellular functions and have been identified as potential targets for the treatment of neuropathic pain. A series of pyrimidine derivatives have been synthesized and evaluated as potent sigma-1 receptor antagonists nih.govresearchgate.net.

One of the most promising compounds from this series, 5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-(piperidin-1-yl)propoxy)pyrimidine, exhibited a high binding affinity for the sigma-1 receptor with a Ki value of 1.06 nM and excellent selectivity over the sigma-2 receptor nih.govresearchgate.net. While this compound features a piperidine (B6355638) instead of a morpholine, the study underscores the potential of the pyrimidine core as a scaffold for developing sigma-1 receptor ligands. The basic amine in the side chain was found to be crucial for activity, a feature that can be accommodated with a morpholine ring.

| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| 137 | 1.06 | 1425 | 1344 |

Serotonin Receptors:

Serotonin (5-HT) receptors are a major class of G protein-coupled receptors that mediate a wide range of physiological and psychological processes. The development of ligands that target specific 5-HT receptor subtypes is a key area of research in neuropsychopharmacology.

While direct studies on this compound derivatives as serotonin receptor ligands are not extensively documented, research on related structures provides valuable insights. For example, a series of 4-substituted 2-(4-methylpiperazino)pyrimidines have been synthesized and shown to act as antagonists of the 5-HT2A receptor researchgate.net. The structural similarity between piperazine and morpholine suggests that the this compound scaffold could also be a viable starting point for the design of 5-HT receptor ligands.

V. Preclinical Evaluation and Therapeutic Implications

In Vivo Efficacy Studies in Disease Models

In vivo efficacy studies are essential to determine whether the in vitro activity of a compound translates into a therapeutic effect in a living organism. For derivatives of 4-(pyrimidin-5-yl)morpholine, which often target signaling pathways dysregulated in cancer, these studies are typically conducted in animal models of malignancy. nih.gov

The selection of an appropriate animal model is crucial for evaluating the potential of an anticancer agent. The most common approach involves the use of xenograft models, where human cancer cells are implanted into immunodeficient mice, typically nude or SCID mice. nih.gov This allows for the growth of human tumors in a living system, providing a platform to assess the agent's anti-tumor activity.

For instance, in the evaluation of 2-morpholino-pyrimidine derivatives designed as dual PI3K/mTOR inhibitors, the HT-29 human colorectal carcinoma xenograft model has been utilized. nih.gov This cell line is selected due to its known mutation in the PIK3CA gene, which leads to the constitutive activation of the PI3K/AKT/mTOR pathway, making it a highly relevant model for a compound designed to inhibit this pathway. nih.gov Similarly, the U87MG human glioblastoma xenograft model has been used to test pyrrolo[2,3-d]pyrimidine-based inhibitors, reflecting the role of the PI3K-PKB/Akt pathway in this cancer type. nih.gov

The typical study design involves allowing the tumors to establish and grow to a predetermined volume. The animals are then randomized into vehicle control and treatment groups to begin dosing, which allows for the assessment of the compound's effect on established tumors. nih.govnih.gov

The primary therapeutic outcome measured in these xenograft models is the inhibition of tumor growth. This is quantified by regularly measuring tumor volume over the course of the study and is often expressed as Tumor Growth Inhibition (TGI). TGI represents the percentage difference in the mean tumor volume of the treated group compared to the vehicle-controlled group.

In a study involving a sulfonyl-substituted 2-morpholino-pyrimidine derivative (Compound 26), significant single-agent efficacy was observed in the HT-29 xenograft model. At a well-tolerated oral dose, the compound produced a TGI of 54.4%. nih.gov This was found to be comparable to the efficacy of the reference compound BKM120 at a dose approximately four times higher. nih.gov Throughout such studies, animal body weight is closely monitored as a key indicator of systemic toxicity. A lack of significant body weight loss suggests that the therapeutic doses are well-tolerated. nih.govnih.gov

| Compound | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) | Reference |

|---|---|---|---|

| Compound 26 | 3.75 | 54.4% | nih.gov |

| BKM120 (Reference) | 15 | 39.4% | nih.gov |

| BKM120 (Reference) | 30 | 55.7% | nih.gov |

Pharmacodynamic Marker Analysis

Pharmacodynamic (PD) studies are conducted to understand the molecular effects of a drug on its intended target within the organism. These studies are vital to confirm that the observed therapeutic efficacy is a result of the compound's proposed mechanism of action.

For this compound derivatives that function as PI3K/mTOR inhibitors, the primary on-target activity is the suppression of the PI3K/AKT/mTOR signaling pathway. nih.govnih.gov The most direct way to evaluate this is by measuring the phosphorylation status of key downstream proteins in the pathway, such as AKT. The phosphorylation of AKT at serine 473 (p-Akt S473) is a critical activation step, and its reduction is a reliable biomarker of pathway inhibition. nih.govnih.gov

To assess this, tumor tissues are collected from the in vivo efficacy studies at the end of the treatment period. Lysates from these tissues are then analyzed using methods like Western blotting or enzyme-linked immunosorbent assay (ELISA) to quantify the levels of p-Akt relative to total Akt. A significant reduction in the p-Akt/Akt ratio in the tumors of treated animals compared to the control group provides strong evidence of on-target activity and confirms that the drug is engaging its molecular target in vivo. nih.govnih.gov Studies have shown that orally bioavailable inhibitors from related pyrimidine (B1678525) series can effectively modulate such biomarkers in vivo. nih.gov

Safety Pharmacology and Genotoxicity Assessments

Before a compound can be considered for clinical trials, it must undergo a battery of safety tests to identify potential liabilities. This includes safety pharmacology studies to assess effects on major organ systems and genotoxicity assays to evaluate the potential for DNA damage.

Genotoxicity testing is a regulatory requirement designed to detect compounds that can cause genetic damage through various mechanisms. nih.gov The standard battery of tests includes an assessment of gene mutation, and the most widely used assay for this purpose is the bacterial reverse mutation test, commonly known as the Ames test. nih.govnih.gov

The Ames test utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with preexisting mutations that render them unable to synthesize an essential amino acid (e.g., histidine). wuxiapptec.com The assay evaluates the ability of a test compound to cause a reverse mutation (reversion) that restores the bacteria's ability to grow in an amino acid-deficient medium. A compound is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to a negative control. wuxiapptec.com

The test is conducted both with and without the addition of a mammalian metabolic activation system (S9 fraction), which is typically derived from rat liver homogenates. This is because some chemicals are not mutagenic themselves but are converted to mutagenic metabolites by enzymes in the liver. nih.govwuxiapptec.com While specific Ames test data for this compound is not publicly available, this assay is a standard component of the preclinical safety evaluation for any new chemical entity.

| Parameter | Description | Purpose |

|---|---|---|

| Test System | Multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA). | To detect different types of mutations (e.g., frameshift, base-pair substitutions). |

| Metabolic Activation | Performed in the presence and absence of an exogenous metabolic activation system (S9 mix). | To identify compounds that require metabolic activation to become mutagenic. |

| Dose Levels | A minimum of five different analyzable concentrations. | To assess for a dose-response relationship. |

| Controls | Negative (vehicle) control and positive controls (known mutagens specific to each strain, with and without S9). | To ensure the validity and sensitivity of the assay. |

| Endpoint | Number of revertant colonies per plate. | A significant, dose-related increase indicates a positive (mutagenic) result. |

General Toxicity Observations in Preclinical Species

Preclinical evaluation of novel chemical entities invariably includes an assessment of potential toxicity. For compounds built around the this compound scaffold, this involves a range of in vitro and in vivo studies. While specific toxicity profiles are determined for each unique derivative, general observations from related structures provide insight into the scaffold's broader characteristics.

In vitro cytotoxicity assays are a primary step. For instance, a series of novel pyrimidine-morpholine hybrids were evaluated for their cytotoxic effects against cancerous cell lines (MCF-7 and SW480) and showed varying degrees of potency, with IC50 values ranging from 5.12 to 117.04 μM. researchgate.net Importantly, some of the more potent derivatives, such as compound 10e from a morpholine-substituted tetrahydroquinoline series, demonstrated strong and specific anticancer action while having a negligible impact on healthy cells in assays for in vitro cytotoxicity. mdpi.com

In silico computational models also play a role in early toxicity assessment. ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions for some pyrimidine-morpholine derivatives have suggested acceptable physicochemical properties and a low toxicity forecast. researchgate.net

Acute toxicity studies in animal models, such as rodents, provide crucial in vivo data. Although direct public data on the parent compound is limited, studies on structurally similar molecules are informative. For example, one pyrimidine derivative was found to be non-toxic in Swiss-albino mice at a maximum tolerated dose of 1000 mg/kg in an acute oral toxicity study. nih.gov During such studies, animals are typically observed for a period for various clinical signs of toxicity.

Table 1: Example Observations in Acute Preclinical Toxicity Studies

| Parameter | Observation |

|---|---|

| Species | Mouse |

| Observation Period | 14 days |

| Clinical Signs Monitored | Tremors, convulsions, salivation, diarrhea, lethargy, changes in skin, fur, and eyes. |

| Pathological Study | Gross pathological examination post-study. |

Translational Prospects and Future Research Directions

The this compound scaffold has served as a valuable starting point for the discovery of numerous potent and selective inhibitors targeting key proteins involved in disease, leading to the identification of several promising clinical candidates. Medicinal chemistry efforts have focused on modifying the core structure to optimize potency, selectivity, and pharmacokinetic properties.

One notable candidate, 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide (also known as YM-341619 or AS1617612), emerged as a potent inhibitor of the STAT6 transcription factor. nih.gov This compound demonstrated significant inhibitory activity with an IC50 of 0.70 nM and also inhibited Th2 differentiation in mouse T cells, suggesting its potential as a therapeutic for allergic diseases like asthma. nih.gov

In the realm of oncology, derivatives have been developed as potent kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core, a related isostere, has been particularly successful, leading to the development of kinase inhibitors for glioblastoma. acs.orgnih.gov For example, compound 8d, a 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative, showed excellent cytotoxicity against four different cancer cell lines with IC50 values in the low micromolar range. mdpi.comresearchgate.net Another pyrimidine-morpholine hybrid, compound 2g, was identified as the most potent in a series against SW480 colon cancer and MCF-7 breast cancer cell lines. nih.gov

The table below summarizes a selection of preclinical candidates that incorporate the pyrimidine-morpholine or a closely related structural motif.

Table 2: Selected Preclinical Candidates Based on the Pyrimidine-Morpholine Scaffold

| Compound ID | Target(s) | Reported Potency (IC50) | Therapeutic Area | Reference |

|---|---|---|---|---|

| YM-341619 | STAT6 | 0.70 nM | Allergic Diseases | nih.gov |

| Compound 2g | Cytotoxicity vs. SW480 cells | 5.10 ± 2.12 µM | Oncology | nih.gov |

| Compound 2g | Cytotoxicity vs. MCF-7 cells | 19.60 ± 1.13 µM | Oncology | nih.gov |

| Compound 8d | Cytotoxicity vs. various cancer cells | 6.02–10.27 µM | Oncology | mdpi.com |

| SI306 | Src kinase | Low micromolar range | Oncology (Glioblastoma) | acs.org |

These examples highlight the scaffold's versatility in generating drug candidates across different therapeutic areas by targeting a diverse range of proteins. acs.orgresearchgate.net

The complexity of diseases like cancer often necessitates targeting multiple signaling pathways simultaneously. While traditional combination therapy involves co-administering two or more distinct drugs, an emerging strategy involves designing single chemical entities that act on multiple targets. The pyrimidine scaffold is well-suited for developing such dual-target or multi-target inhibitors. nih.gov

Research into pyrazolo[3,4-d]pyrimidine derivatives for glioblastoma has explored their use in combination therapies to assess potential synergistic activity. acs.org Studies have shown that these kinase inhibitors can have synergistic effects, which could be crucial for treating resistant forms of the disease. acs.org This approach aims to enhance therapeutic efficacy and overcome the drug resistance that often develops with single-agent treatments.

Furthermore, the development of dual-target kinase inhibitors based on the pyrimidine framework is an active area of research. nih.gov By incorporating functionalities that allow a single molecule to bind to two different kinases (e.g., PI3K/mTOR or EGFR/VEGFR), these agents can achieve a broader blockade of oncogenic signaling, mirroring the effect of a combination therapy. This strategy offers potential advantages, including simplified pharmacokinetics and potentially lower risks of drug-drug interactions compared to administering multiple separate drugs. nih.gov

Beyond therapeutics, the this compound scaffold and its analogs are being explored for their potential in developing diagnostic tools, particularly as positron emission tomography (PET) tracers. nih.govsnmjournals.org PET imaging allows for the non-invasive visualization and quantification of biological processes in vivo, which is invaluable for disease diagnosis, staging, and monitoring treatment response. nih.gov

The development of a new PET tracer is a multi-step process that involves identifying a biological target, designing a ligand with high affinity and selectivity, and developing a method to label it with a short-lived positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.govwustl.edu

The pyrimidine core has proven to be an effective scaffold for this purpose. For example, novel ¹¹C-labeled pyrimidine derivatives have been successfully developed as PET imaging probes targeting the sigma-1 receptor (σ1R), which is implicated in neurodegenerative disorders. nih.gov One such probe, [¹¹C]CNY-01, demonstrated good brain uptake and high binding specificity in preclinical imaging studies, making it a promising tool for studying neurological diseases. nih.gov Similarly, pyrimidine analogs like ¹⁸F-labeled 3′-deoxy-3′-fluorothymidine (¹⁸F-FLT) are used to image tumor proliferation. snmjournals.orgnih.gov

The ability to modify the pyrimidine-morpholine structure allows for the fine-tuning of properties essential for a successful PET tracer, such as target affinity, selectivity, and pharmacokinetic profile, ensuring that the tracer accumulates in the target tissue with a high signal-to-background ratio. mdpi.com This translational application represents a significant future direction, bridging the gap from molecular chemistry to clinical diagnostics.

常见问题

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(Pyrimidin-5-yl)morpholine derivatives?

- Methodological Answer : The synthesis typically involves cross-coupling reactions under inert atmospheres (e.g., argon) to avoid oxidation. For example, Suzuki-Miyaura coupling using boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) with halogenated pyrimidines in the presence of Pd catalysts. Key steps include:

- Heating at 80–100°C in polar aprotic solvents (e.g., DMSO or DMA).

- Purification via column chromatography (silica gel) or recrystallization to isolate intermediates .

Example: Reaction of 2-chloropyrimidine with morpholine-substituted phenylboronic esters yields this compound derivatives with >90% purity after silica gel filtration .

Q. Which purification techniques are most effective for isolating this compound intermediates?

- Methodological Answer :

- Column chromatography (silica gel, hexane/ethyl acetate gradient) for early-stage intermediates .

- Reverse-phase HPLC (C-18 columns, water/acetonitrile gradients) for polar derivatives, especially those with sulfonamide or hydroxyl groups .

- Recrystallization from ethanol or methanol for crystalline intermediates, as seen in morpholine-linked pyrrolopyrimidines .

Q. How can researchers confirm the structural integrity of synthesized this compound compounds?

- Methodological Answer :

- H NMR and ESI-MS : Verify molecular weight and substituent positions. For example, morpholine protons appear as a triplet at δ 3.6–3.8 ppm, while pyrimidine protons resonate as singlets in aromatic regions .

- X-ray crystallography : Resolve conformational details, such as dihedral angles between pyrimidine and morpholine rings (e.g., 12.8° in polymorphic derivatives) .

Advanced Research Questions

Q. How can crystallographic data resolve conformational discrepancies in this compound derivatives?

- Methodological Answer : X-ray diffraction reveals intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and torsional angles critical for activity. For instance: